
Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,5-dichlorobenzoyl group attached to a methylbutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate typically involves the reaction of 3,5-dichlorobenzoyl chloride with a suitable ester precursor. One common method involves the use of 3,5-dichlorobenzoyl chloride and methyl 2-methylbutanoate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing dichlorobenzoyl group.
Reduction Reactions: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Oxidation Reactions: Oxidation of the methyl group can yield carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the nucleophile has replaced one of the chlorine atoms.
Reduction Reactions: The primary product is the corresponding alcohol.
Oxidation Reactions: Major products include carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The ester moiety may also play a role in the compound’s bioavailability and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(3,5-dichlorobenzoyl)-2-methylpropanoate
- Methyl 2-(3,5-dichlorobenzoyl)-2-methylpentanoate
- Ethyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate
Uniqueness
Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate is unique due to its specific structural features, including the position and number of chlorine atoms on the benzoyl group and the length of the alkyl chain
Propiedades
Fórmula molecular |
C13H14Cl2O3 |
|---|---|
Peso molecular |
289.15 g/mol |
Nombre IUPAC |
methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate |
InChI |
InChI=1S/C13H14Cl2O3/c1-4-13(2,12(17)18-3)11(16)8-5-9(14)7-10(15)6-8/h5-7H,4H2,1-3H3 |
Clave InChI |
SXIUPQMYBHYRDD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(=O)C1=CC(=CC(=C1)Cl)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


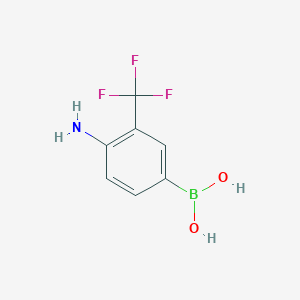
![3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine](/img/structure/B13476859.png)
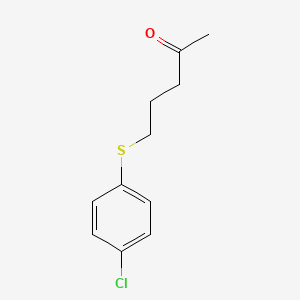
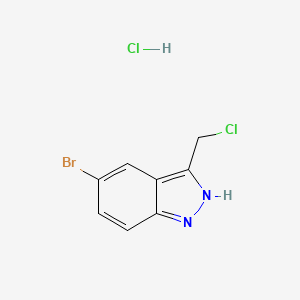
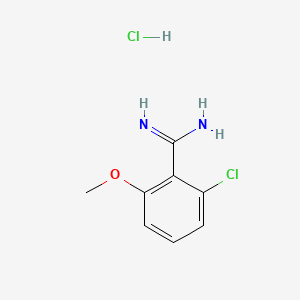
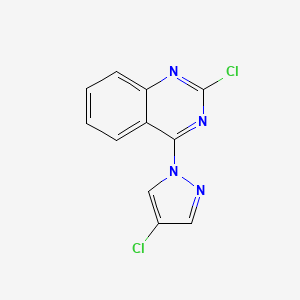
![Ethyl 1-(iodomethyl)-3-(6-(trifluoromethyl)pyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13476898.png)
![4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine](/img/structure/B13476905.png)
![Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13476911.png)
![9-[(Tert-butoxy)carbonyl]-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13476914.png)
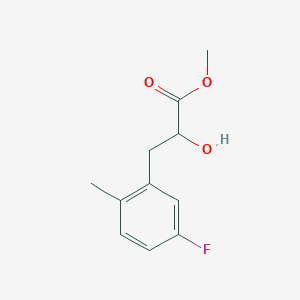
![2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid](/img/structure/B13476927.png)

![Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B13476943.png)
